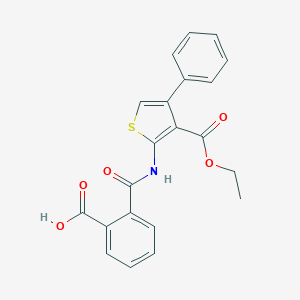

2-((3-(Ethoxycarbonyl)-4-phenylthiophen-2-yl)carbamoyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((3-(Ethoxycarbonyl)-4-phenylthiophen-2-yl)carbamoyl)benzoic acid is an organic compound that features a thiophene ring substituted with an ethoxycarbonyl group and a phenyl group

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of sm cross-coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The sm cross-coupling reaction, which this compound may be involved in, is a key process in the synthesis of various organic compounds . This reaction can lead to the formation of new carbon–carbon bonds, which can significantly alter the structure and function of the resulting molecules .

Pharmacokinetics

It’s worth noting that the stability of similar compounds, such as pinacol boronic esters, can present challenges in terms of their removal at the end of a sequence if required . This could potentially impact the bioavailability of the compound.

Result of Action

The potential involvement of this compound in sm cross-coupling reactions suggests that it could play a role in the formation of new carbon–carbon bonds . This could lead to significant changes in the structure and function of the resulting molecules .

Action Environment

It’s worth noting that the stability of similar compounds, such as pinacol boronic esters, can be influenced by factors such as air and moisture . These factors could potentially impact the efficacy and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-(Ethoxycarbonyl)-4-phenylthiophen-2-yl)carbamoyl)benzoic acid typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of the ethoxycarbonyl and phenyl groups. The final step involves the coupling of the thiophene derivative with benzoic acid under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

2-((3-(Ethoxycarbonyl)-4-phenylthiophen-2-yl)carbamoyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Comparison with Similar Compounds

- 2-((3-(Methoxycarbonyl)-4-phenylthiophen-2-yl)carbamoyl)benzoic acid

- 2-((3-(Ethoxycarbonyl)-4-methylthiophen-2-yl)carbamoyl)benzoic acid

- 2-((3-(Ethoxycarbonyl)-4-phenylthiophen-2-yl)carbamoyl)phenylacetic acid

Comparison: 2-((3-(Ethoxycarbonyl)-4-phenylthiophen-2-yl)carbamoyl)benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, binding affinities, and stability, making it a valuable candidate for specific applications in research and industry.

Biological Activity

The compound 2-((3-(ethoxycarbonyl)-4-phenylthiophen-2-yl)carbamoyl)benzoic acid is a synthetic derivative of thiophene, which has garnered attention in various biological studies due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₈H₁₉N₃O₄S

- Molecular Weight : 367.42 g/mol

- IUPAC Name : this compound

The compound features a thiophene ring substituted with an ethoxycarbonyl group and a phenyl group, contributing to its unique chemical properties.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its anti-inflammatory, anticancer, and enzyme inhibition properties.

1. Anti-inflammatory Activity

Research indicates that derivatives of thiophene, including this compound, exhibit significant anti-inflammatory effects. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. A study demonstrated that compounds with similar structures showed reduced levels of pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases .

2. Anticancer Properties

Thiophene derivatives have been explored for their anticancer properties. Specifically, this compound has shown promise as a checkpoint kinase 1 (CHK1) inhibitor. Inhibiting CHK1 can lead to cell cycle arrest in cancer cells, making them more susceptible to chemotherapy. Experimental data indicated that this compound effectively reduced cell viability in various cancer cell lines, including solid tumors and leukemias .

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes implicated in disease processes. For instance, it has shown binding affinity towards Ku proteins involved in DNA repair mechanisms, which could be leveraged for enhancing the efficacy of DNA-damaging agents used in cancer therapy .

Case Studies and Experimental Findings

Recent studies have provided insights into the biological activity of this compound through various experimental approaches:

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including condensation and functional group modifications. The synthesis pathway often includes:

- Formation of the thiophene core.

- Introduction of the ethoxycarbonyl group.

- Coupling with benzoic acid derivatives.

This synthetic versatility allows for the exploration of various derivatives that may enhance biological activity or alter pharmacokinetic properties.

Properties

IUPAC Name |

2-[(3-ethoxycarbonyl-4-phenylthiophen-2-yl)carbamoyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5S/c1-2-27-21(26)17-16(13-8-4-3-5-9-13)12-28-19(17)22-18(23)14-10-6-7-11-15(14)20(24)25/h3-12H,2H2,1H3,(H,22,23)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQOKQHKGMNVMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.